4-Bromo-2-cyano-5-nitrobenzoic acid
Overview
Description
4-Bromo-2-cyano-5-nitrobenzoic acid is an organic compound with the molecular formula C8H3BrN2O4 It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups
Preparation Methods
The synthesis of 4-Bromo-2-cyano-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-2-cyanobenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 4-Bromo-2-cyanobenzoic acid is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the 5-position.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
4-Bromo-2-cyano-5-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to electrophilic substitution reactions. For example, it can undergo halogenation, nitration, and sulfonation under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group to form new compounds.
Common reagents and conditions used in these reactions include concentrated acids for nitration, hydrogen gas with palladium catalysts for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include 4-bromo-2-amino-5-nitrobenzoic acid and various substituted derivatives.
Scientific Research Applications
4-Bromo-2-cyano-5-nitrobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers investigate its potential as a building block for designing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand the interactions of small molecules with biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, for example, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The cyano and bromine groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Bromo-2-cyano-5-nitrobenzoic acid can be compared with similar compounds such as:
4-Bromo-2-nitrobenzoic acid: Lacks the cyano group, which may affect its reactivity and applications.
2-Cyano-5-nitrobenzoic acid:
4-Bromo-2-cyanobenzoic acid: Lacks the nitro group, which can alter its chemical properties and applications.
The presence of all three functional groups (bromine, cyano, and nitro) in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-2-cyano-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-1-4(3-10)5(8(12)13)2-7(6)11(14)15/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSUIJHGOQGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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